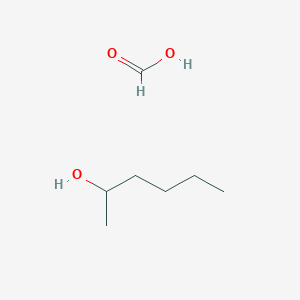
Formic acid;hexan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless, corrosive liquid with a pungent odor and is naturally found in the venom of bee and ant stings . Hexan-2-ol, on the other hand, is a secondary alcohol with the chemical formula C6H13OH. It is a colorless liquid with a mild odor and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Formic acid can be synthesized through several methods. One common laboratory preparation involves the distillation of oxalic acid with glycerol at about 100-110°C . Another method involves neutralizing aqueous formic acid with lead carbonate, followed by treating the lead formate with dry hydrogen sulfide gas to obtain anhydrous formic acid .
Hexan-2-ol can be synthesized through the reduction of hexan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like ether or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods: Industrially, formic acid is produced by the hydrolysis of methyl formate, which is obtained from the reaction of methanol and carbon monoxide in the presence of a strong acid catalyst . Hexan-2-ol is produced by the hydration of hexene in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: Formic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as both a reducing agent and an oxidizing agent . For example, formic acid reduces mercuric chloride to mercurous chloride, forming a white precipitate . It also reacts with phosphoric pentachloride to form formyl chloride, phosphoryl chloride, and hydrogen chloride .
Hexan-2-ol undergoes typical alcohol reactions, such as oxidation to form hexan-2-one and esterification with carboxylic acids to form esters. It can also undergo substitution reactions with hydrogen halides to form alkyl halides .
Common Reagents and Conditions: Common reagents for formic acid reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For hexan-2-ol, common reagents include oxidizing agents like chromic acid and reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from formic acid reactions include carbon dioxide, water, and various formate salts. Hexan-2-ol reactions typically yield hexan-2-one, hexyl esters, and hexyl halides.
科学的研究の応用
Formic acid has numerous applications in scientific research. It is used as a preservative and antibacterial agent in livestock feed . It also serves as a carbon capture and utilization product, produced electrochemically from carbon dioxide, water, and renewable energy . In addition, formic acid is used in the leather industry, textiles, and as a feed additive .
Hexan-2-ol is used as a solvent and intermediate in organic synthesis. It is also used in the production of fragrances, flavors, and pharmaceuticals.
作用機序
Formic acid exerts its effects through various mechanisms. It is readily metabolized and eliminated by the body . Formic acid targets several molecular pathways, including the inhibition of heme oxygenase 1 and ribonuclease pancreatic . It also acts on enzymes such as delta-aminolevulinic acid dehydratase and fibroblast growth factor 1 .
Hexan-2-ol exerts its effects primarily through its interactions with cellular membranes and proteins. It can disrupt membrane integrity and alter protein function, leading to various biological effects.
類似化合物との比較
Formic acid is unique among carboxylic acids due to its simplicity and high reactivity. Similar compounds include acetic acid, propionic acid, and butyric acid . These compounds share the carboxyl functional group but differ in their carbon chain length and properties.
Hexan-2-ol is similar to other secondary alcohols, such as butan-2-ol and pentan-2-ol. These alcohols share the hydroxyl functional group attached to a secondary carbon atom but differ in their carbon chain length and reactivity.
Conclusion
Formic acid and hexan-2-ol are versatile compounds with a wide range of applications in scientific research and industry. Their unique properties and reactivity make them valuable in various chemical processes and applications.
特性
CAS番号 |
113366-21-5 |
|---|---|
分子式 |
C7H16O3 |
分子量 |
148.20 g/mol |
IUPAC名 |
formic acid;hexan-2-ol |
InChI |
InChI=1S/C6H14O.CH2O2/c1-3-4-5-6(2)7;2-1-3/h6-7H,3-5H2,1-2H3;1H,(H,2,3) |
InChIキー |
PGYUNDZCQQTZAX-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)O.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


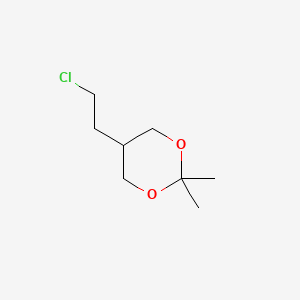
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)

![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
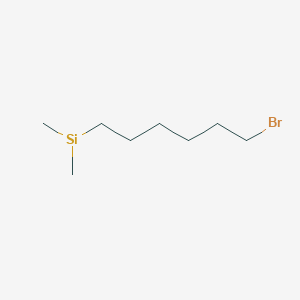
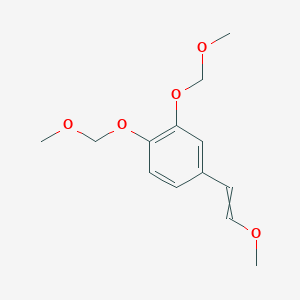


![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)

![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)
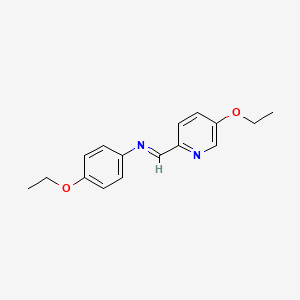
![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)
